molecular formula C16H19N3O4 B2939729 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 2034536-92-8

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

Numéro de catalogue: B2939729
Numéro CAS: 2034536-92-8
Poids moléculaire: 317.345
Clé InChI: PVWSAEOLXBDADB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety and a pyrazole-containing ethoxyethyl chain. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore known for enhancing binding affinity through hydrophobic and π-π interactions, while the pyrazole-ethoxyethyl substituent may contribute to solubility and target engagement flexibility.

Propriétés

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-16(11-13-2-3-14-15(10-13)23-12-22-14)17-5-8-21-9-7-19-6-1-4-18-19/h1-4,6,10H,5,7-9,11-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWSAEOLXBDADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3O4C_{16}H_{19}N_{3}O_{4}, with a molecular weight of 317.345 g/mol. The structure integrates a pyrazole moiety with a benzo[d][1,3]dioxole framework, which is significant for its biological interactions. Key structural features include:

  • Pyrazole Ring : Known for diverse biological activities.
  • Benzo[d][1,3]dioxole : Often associated with pharmacological properties.

Synthesis

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves multi-step organic reactions. Common solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are used, often with catalysts like triethylamine to optimize yield and purity. The synthesis pathway includes:

  • Formation of the pyrazole ring.
  • Coupling with the benzo[d][1,3]dioxole structure.
  • Final acetamide formation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, research indicates that derivatives of pyrazole can inhibit the growth of various cancer cell types, including:

  • Breast Cancer : MDA-MB-231 cells showed significant inhibition with IC50 values around 30 µM when treated with related compounds .
  • Liver Cancer : HepG2 cells demonstrated similar sensitivity to pyrazole derivatives .

Table 1: Summary of Anticancer Activity

Cell TypeCompoundIC50 (µM)Effect
MDA-MB-231N-(...)~30Inhibition of proliferation
HepG2N-(...)~17Induction of apoptosis

Antimicrobial Effects

Pyrazole derivatives have also been explored for their antimicrobial properties. Studies report that certain pyrazole compounds exhibit effective antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups enhances this activity, particularly aliphatic amides which are crucial for their pharmacological effects .

Table 2: Antimicrobial Activity

Bacterial StrainCompoundMinimum Inhibitory Concentration (MIC)
E. coliN-(...)40 µg/mL
S. aureusN-(...)20 µg/mL

The biological activity of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is believed to involve interactions with specific enzymes or receptors within cells. Preliminary studies suggest that it may inhibit certain enzyme pathways or modulate receptor activities, leading to therapeutic effects such as:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazole-based compounds in preclinical settings:

  • Antitumor Efficacy : A study assessed the effects of a related compound on breast cancer cells and found significant reductions in cell viability after treatment .
  • Antimicrobial Testing : Compounds were tested against various bacterial strains, demonstrating promising results that warrant further investigation .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. Key findings include:

Reaction Conditions Products Catalysts/Solvents References
Acidic (HCl, H<sub>2</sub>O/EtOH, reflux)2-(Benzo[d]dioxol-5-yl)acetic acidHCl (6 M), ethanol
Basic (NaOH, H<sub>2</sub>O/THF, 60°C)Sodium 2-(benzo[d]dioxol-5-yl)acetateNaOH (1 M), tetrahydrofuran

Hydrolysis is critical for modifying the compound’s polarity and generating intermediates for further derivatization.

Alkylation/Arylation Reactions

The pyrazole nitrogen and ether oxygen serve as nucleophilic sites for alkylation/arylation:

Reagents Target Site Products Conditions References
Methyl iodidePyrazole (N-1)N-Methylpyrazole derivativeK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C
Benzyl chlorideEther oxygenBenzyl-protected ether analogNaH, THF, 0°C to RT

These reactions enhance solubility or introduce steric bulk for biological studies.

Cyclization Reactions

The pyrazole-ether side chain participates in cyclization under dehydrating conditions:

Reagent Product Conditions References
POCl<sub>3</sub>Pyrazolo[1,5-a]pyrimidine derivativeReflux, 4 h, DCM

Cyclization expands the heterocyclic framework, often improving target binding in medicinal applications .

Oxidation Reactions

The benzodioxole ring is susceptible to oxidative cleavage:

Oxidizing Agent Products Conditions References
KMnO<sub>4</sub> (acidic)3,4-Dihydroxybenzoic acid derivativeH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 70°C
CrO<sub>3</sub>Quinone intermediateAcetic acid, RT

Oxidation alters electronic properties, influencing redox-mediated biological activity.

Amide Bond Reactivity

The acetamide group participates in nucleophilic substitutions and rearrangements:

Reagents Reaction Type Products Conditions References
Hydrazine hydrateHydrazide formation2-(Benzo[d]dioxol-5-yl)acetohydrazideEthanol, reflux, 8 h
Anthranilic acidBenzooxazinone synthesisFused oxazinone derivativeThermal fusion, 110°C, 3 h

Cross-Coupling Reactions

The pyrazole ring enables palladium-catalyzed couplings:

Reagents Reaction Type Products Conditions References
Phenylboronic acidSuzuki couplingBiaryl-pyrazole hybridPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related acetamide derivatives from the evidence, focusing on substituents, synthesis methods, and reported activities:

Compound Name Key Substituents Synthesis Method Reported Activity/Properties Reference
Target Compound : N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide - Benzo[d][1,3]dioxol-5-yl
- Pyrazole-ethoxyethyl chain
Likely EDCI/HOBt-mediated amide coupling (inferred) Not explicitly reported; inferred enzyme modulation
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (28-32) - Benzimidazole
- Pyrazole
EDCI/HOBt in DMF Antifungal, antimicrobial
2-(Benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)-2-oxoacetamide (4s) - Benzo[d][1,3]dioxol-5-yl
- tert-Butyl
Silver-catalyzed decarboxylative acylation α-Ketoamide scaffold for protease inhibition
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) - Benzimidazole
- Benzyl linker
Amide coupling with EDCI/HOBt IDO1 inhibitor (84% yield)
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) - Pyrazole
- Methyl groups
Acetic anhydride acylation Intermediate for further alkylation
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (33a) - Benzo[d][1,3]dioxol-5-yl
- Indole
EDCI/HOBt-mediated coupling Cytoprotective Hsp90 inhibition

Key Comparative Insights

Substituent Diversity :

  • The target compound uniquely combines a benzodioxole group with a pyrazole-ethoxyethyl chain, differing from analogues like 28-32 (benzimidazole-pyrazole hybrids) and 4s (tert-butyl-substituted α-ketoamide). The ethoxyethyl linker may enhance solubility compared to rigid benzyl or tert-butyl groups .
  • Pyrazole-containing compounds (e.g., 13 , 28-32 ) are prevalent in bioactive molecules due to their hydrogen-bonding capacity and metabolic stability .

Synthesis Strategies: Most analogues (e.g., 28, 33a, 4s) employ amide coupling via EDCI/HOBt or carbodiimide reagents, suggesting the target compound likely follows a similar route . Silver-catalyzed decarboxylative acylation (used for 4s) offers an alternative pathway for α-ketoamide derivatives but is less relevant to the target’s non-keto structure .

  • 28 (IDO1 inhibitor) and 33a (Hsp90 inhibitor) highlight the benzodioxole-acetamide scaffold’s versatility in targeting enzymes .
  • Pyrazole derivatives (e.g., 13 , 28-32 ) are frequently associated with antimicrobial and anti-inflammatory activities .

Physicochemical Properties :

  • The ethoxyethyl chain in the target compound may improve pharmacokinetic properties (e.g., solubility) compared to hydrophobic tert-butyl (4s ) or rigid benzodioxole-indole hybrids (33a ) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.